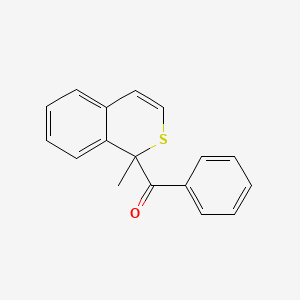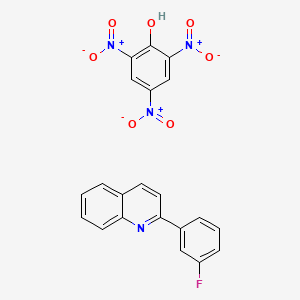
2-(3-Fluorophenyl)quinoline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)quinoline;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-(3-Fluorophenyl)quinoline and 2,4,6-trinitrophenol. 2-(3-Fluorophenyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound with a wide range of applications in medicinal and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)quinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . For the synthesis of 2,4,6-trinitrophenol, phenol is nitrated using concentrated nitric acid in the presence of sulfuric acid .
Industrial Production Methods: Industrial production of 2-(3-Fluorophenyl)quinoline may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. The production of 2,4,6-trinitrophenol involves controlled nitration processes to manage the exothermic nature of the reaction and ensure safety .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)quinoline can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation. Common reagents used in these reactions include halogens, strong acids, and oxidizing agents . 2,4,6-Trinitrophenol undergoes nitration, reduction, and substitution reactions. It is highly reactive due to the presence of nitro groups, which makes it susceptible to reduction and nucleophilic substitution .
Major Products: The major products formed from the reactions of 2-(3-Fluorophenyl)quinoline include halogenated quinolines, quinoline N-oxides, and various substituted quinolines . For 2,4,6-trinitrophenol, the major products include reduced derivatives such as picramic acid and various substituted phenols .
Scientific Research Applications
2-(3-Fluorophenyl)quinoline has applications in medicinal chemistry as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors . It is also used in the synthesis of complex organic molecules and as a building block in drug discovery . 2,4,6-Trinitrophenol is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis . It also has applications in the study of protein interactions and as a staining agent in microscopy .
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)quinoline involves its interaction with specific molecular targets such as enzymes and receptors, leading to modulation of their activity . The fluorine atom in the phenyl ring enhances its binding affinity and selectivity towards these targets . 2,4,6-Trinitrophenol exerts its effects through its strong oxidizing properties, which can lead to the formation of reactive intermediates and subsequent chemical reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(3-Fluorophenyl)quinoline include other fluorinated quinolines such as 2-(4-fluorophenyl)quinoline and 2-(2-fluorophenyl)quinoline . For 2,4,6-trinitrophenol, similar compounds include other nitrophenols such as 2,4-dinitrophenol and 2,6-dinitrophenol .
Uniqueness: 2-(3-Fluorophenyl)quinoline is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity . 2,4,6-Trinitrophenol is unique due to the presence of three nitro groups, which confer its strong oxidizing properties and explosive nature .
Properties
CAS No. |
89562-57-2 |
|---|---|
Molecular Formula |
C21H13FN4O7 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
2-(3-fluorophenyl)quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H10FN.C6H3N3O7/c16-13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)17-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H;1-2,10H |
InChI Key |
YSMBQAVYCVUKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


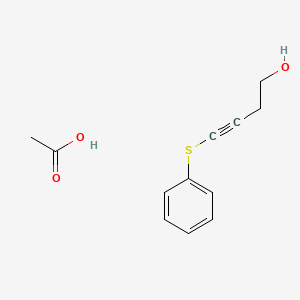
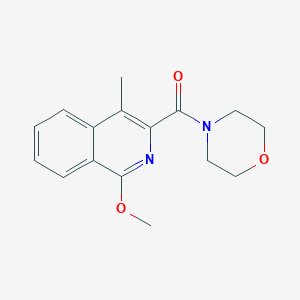
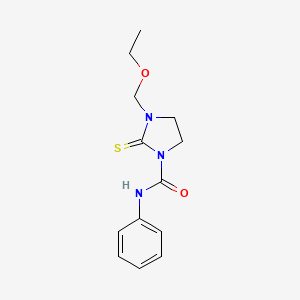
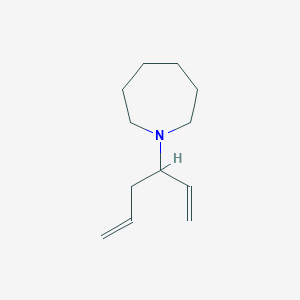
![Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14380014.png)
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
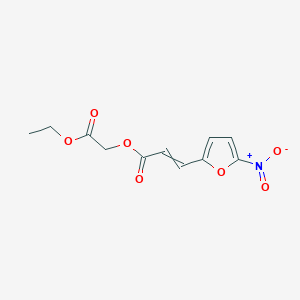
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)
![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
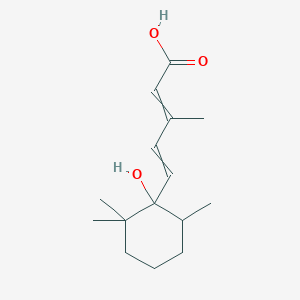
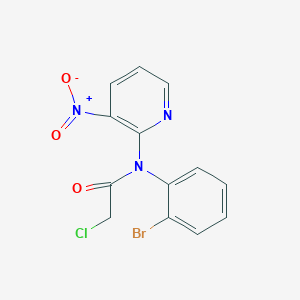
![[1,2-Phenylenebis(methylene)]bis(triphenylstannane)](/img/structure/B14380055.png)

